2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate
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Overview
Description
Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” involves multiple synthetic routes. One common method includes the hydrogenation reduction of a precursor compound, followed by hydrolysis to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions: Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method for reducing the compound.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
Comparison with Other Similar Compounds: Compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” can be compared with other similar compounds based on its structural and functional properties. For instance, it may share similarities with compounds like cephalosporins, which are known for their antibacterial properties .
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds exhibit similar structural features and may have overlapping applications, but compound “2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate” stands out due to its unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(6-methyl-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)ethyl 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-12(13(19)18-15(17-9)22-2)6-7-21-14(20)10-4-3-5-11(16)8-10/h3-5,8H,6-7H2,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCAISWNAUIAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)SC)CCOC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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